
Mono-6-Iodo-6-deoxy-beta-Cyclodextrin
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Overview
Description
Mono-6-Iodo-6-deoxy-beta-Cyclodextrin: is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the substitution of an iodine atom at the 6th position of one of the glucose units, replacing a hydroxyl group. The unique structure of cyclodextrins, with a hydrophobic cavity and hydrophilic outer surface, allows them to form inclusion complexes with various guest molecules, making them valuable in numerous applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin typically involves the selective tosylation of beta-cyclodextrin, followed by nucleophilic substitution with sodium iodide. The process can be summarized in the following steps:
Selective Tosylation: Beta-cyclodextrin is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to form mono-6-tosyl-beta-cyclodextrin.
Nucleophilic Substitution: The tosylated intermediate is then reacted with sodium iodide (NaI) in a polar aprotic solvent like dimethylformamide (DMF) to replace the tosyl group with an iodine atom, yielding this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow methods allow for better control over reaction conditions and can be scaled up more easily compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: Mono-6-Iodo-6-deoxy-beta-Cyclodextrin can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or azides, to form different derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like triphenylphosphine.
Oxidation Reactions: The compound can undergo oxidation at the primary hydroxyl groups of the glucose units
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF for azide substitution.
Reduction: Triphenylphosphine (PPh3) in the presence of water for reduction.
Oxidation: Oxidizing agents like sodium periodate (NaIO4) for oxidation reactions.
Major Products:
Substitution: Mono-6-azido-6-deoxy-beta-cyclodextrin.
Reduction: Beta-cyclodextrin.
Oxidation: Aldehyde derivatives of beta-cyclodextrin.
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems
Mono-6-Iodo-6-deoxy-beta-Cyclodextrin has been investigated for its potential in drug delivery systems due to its ability to form inclusion complexes with hydrophobic drugs. The iodine substituent enhances the reactivity of the cyclodextrin, allowing for further functionalization that can improve drug solubility and stability.
- Case Study: Enhanced Solubility of Anticancer Drugs
A study demonstrated that this cyclodextrin derivative could significantly enhance the solubility of poorly soluble anticancer agents. The formation of inclusion complexes resulted in improved bioavailability and therapeutic efficacy, making it a promising candidate for oral drug formulations .
Antimicrobial Activity
Research has indicated that the iodine atom in this compound contributes to antimicrobial properties. This characteristic is particularly useful in developing new antimicrobial agents or coatings.
- Case Study: Antibacterial Coatings
A study explored the use of this compound as a coating material for medical devices. The iodine's antimicrobial properties were shown to inhibit bacterial growth effectively, reducing the risk of infections associated with implanted devices .
Material Science Applications
Polymer Composites
The incorporation of this compound into polymer matrices has been studied for creating advanced materials with enhanced properties. Its ability to interact with various polymers allows for improved mechanical strength and thermal stability.
- Case Study: Cyclodextrin-Based Nanocomposites
Researchers developed nanocomposites using this compound and clay materials. These composites exhibited superior mechanical properties and thermal resistance compared to traditional polymer composites, indicating potential applications in packaging and construction materials .
Environmental Applications
Pollutant Removal
The unique structure of this compound enables it to act as an adsorbent for environmental pollutants, including heavy metals and organic contaminants.
- Case Study: Heavy Metal Adsorption
A study investigated the efficiency of this cyclodextrin derivative in removing lead ions from aqueous solutions. Results showed a high adsorption capacity, suggesting its potential use in water treatment processes .
Summary Table of Applications
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Pharmaceuticals | Drug delivery systems | Enhanced solubility and bioavailability of drugs |
Antimicrobial coatings | Effective inhibition of bacterial growth | |
Material Science | Polymer composites | Improved mechanical strength and thermal stability |
Environmental Science | Pollutant removal | High adsorption capacity for heavy metals |
Mechanism of Action
The mechanism of action of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin primarily involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment, enhancing the solubility and stability of the guest molecules. This property is exploited in drug delivery systems, where the compound can encapsulate hydrophobic drugs, protecting them from degradation and improving their bioavailability .
Comparison with Similar Compounds
Mono-6-Amino-6-deoxy-beta-Cyclodextrin: Similar to Mono-6-Iodo-6-deoxy-beta-Cyclodextrin but with an amino group at the 6th position.
Mono-6-Azido-6-deoxy-beta-Cyclodextrin: Contains an azide group at the 6th position.
Mono-6-Tosyl-6-deoxy-beta-Cyclodextrin: Features a tosyl group at the 6th position
Uniqueness: this compound is unique due to the presence of the iodine atom, which can be further functionalized to introduce various substituents. This versatility makes it a valuable intermediate in the synthesis of other cyclodextrin derivatives .
Biological Activity
Mono-6-Iodo-6-deoxy-beta-cyclodextrin (Mono-6-Iodo-6-deoxy-β-CD) is a derivative of beta-cyclodextrin, a cyclic oligosaccharide known for its ability to form inclusion complexes with various organic molecules. This compound has garnered attention for its potential biological activities, particularly in drug delivery systems, biocompatibility, and therapeutic applications.
Structure
Mono-6-Iodo-6-deoxy-β-CD retains the characteristic toroidal structure of cyclodextrins, featuring a hydrophobic cavity that can encapsulate guest molecules. The introduction of the iodine atom at the C-6 position alters the physicochemical properties of β-CD, enhancing its interaction capabilities with biological systems.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄I₁O₆ |
Molecular Weight | 302.14 g/mol |
Density | 1.5 g/cm³ |
Solubility | Soluble in water |
Drug Delivery Applications
Mono-6-Iodo-6-deoxy-β-CD has been studied for its efficacy in improving the solubility and bioavailability of various drugs. The hydrophobic cavity allows for the encapsulation of lipophilic drugs, leading to enhanced therapeutic effects.
- Inclusion Complexes : Studies have shown that Mono-6-Iodo-6-deoxy-β-CD can form stable inclusion complexes with several pharmaceutical compounds, resulting in improved solubility and stability. For instance, when complexed with certain antibiotics, it demonstrated a significant increase in solubility compared to their free forms .
- Biocompatibility : Research indicates that Mono-6-Iodo-6-deoxy-β-CD exhibits low cytotoxicity in various cell lines, making it a suitable candidate for drug delivery systems. In vitro studies have reported that it does not adversely affect cell viability, which is crucial for therapeutic applications .
Antioxidative and Anti-inflammatory Effects
Recent investigations have highlighted the antioxidative properties of Mono-6-Iodo-6-deoxy-β-CD. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments . Furthermore, studies suggest that this compound may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.
Case Studies
- Case Study on Drug Solubility : A study demonstrated that the solubility of enrofloxacin increased significantly when complexed with Mono-6-Iodo-6-deoxy-β-CD, achieving a 916-fold improvement over its free form. This enhancement led to better absorption and bioavailability in animal models .
- In Vivo Studies : In vivo experiments involving animal models have shown that Mono-6-Iodo-6-deoxy-β-CD can prolong the therapeutic effects of encapsulated drugs while minimizing side effects associated with high dosages of free drugs .
Properties
Molecular Formula |
C42H69IO34 |
---|---|
Molecular Weight |
1244.9 g/mol |
IUPAC Name |
5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C42H69IO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7H2 |
InChI Key |
OCIXNBOTZHQXRM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CI)CO)CO)O)O)O |
Origin of Product |
United States |
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